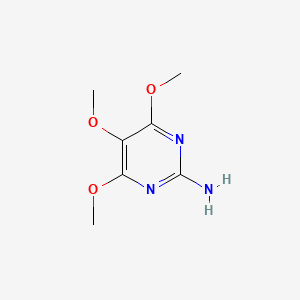

4,5,6-Trimethoxypyrimidin-2-amine

Description

Properties

CAS No. |

13428-61-0 |

|---|---|

Molecular Formula |

C7H11N3O3 |

Molecular Weight |

185.183 |

IUPAC Name |

4,5,6-trimethoxypyrimidin-2-amine |

InChI |

InChI=1S/C7H11N3O3/c1-11-4-5(12-2)9-7(8)10-6(4)13-3/h1-3H3,(H2,8,9,10) |

InChI Key |

CVVDMAZLUHAOIC-UHFFFAOYSA-N |

SMILES |

COC1=C(N=C(N=C1OC)N)OC |

Synonyms |

Pyrimidine, 2-amino-4,5,6-trimethoxy- (6CI,8CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Type and Position

4,6-Dimethoxy-2-pyrimidinamine ():

This analog lacks the 5-methoxy group. The reduced electron-donating capacity (two vs. three methoxy groups) may lower solubility in polar solvents compared to the trimethoxy derivative. The absence of steric hindrance at position 5 could enhance reactivity in substitution reactions .4,5,6-Trichloropyrimidin-2-amine ():

Replacing methoxy with chloro groups introduces electron-withdrawing effects, reducing the ring’s electron density. This contrast likely decreases nucleophilic reactivity at the amine group compared to the trimethoxy analog .

Hybrid and Bicyclic Systems

- 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine ():

The fused bicyclic structure increases rigidity and may enhance binding affinity to biological targets like kinases. The chloro substituent at position 4 adds electron-withdrawing effects, contrasting with the trimethoxy compound’s electron-rich ring .

Physicochemical Properties

Q & A

Q. What are the key synthetic routes for preparing 4,5,6-Trimethoxypyrimidin-2-amine, and how do reaction conditions influence yield?

The synthesis of pyrimidine derivatives typically involves condensation reactions with appropriate aldehydes and amines. For example:

- Intermediate formation : Reacting 4-methoxybenzaldehyde with acetone and ammonium acetate under reflux (100–120°C) generates a dihydropyrimidine intermediate, which is subsequently oxidized .

- Methoxy group introduction : Trimethoxy substituents can be introduced via nucleophilic substitution using methoxy precursors under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Yield optimization : Catalysts like p-toluenesulfonic acid (PTSA) improve cyclization efficiency, while inert atmospheres (N₂/Ar) prevent oxidation side reactions .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks. For example, dihedral angles between pyrimidine rings and substituents (e.g., methoxy groups) are critical for confirming regiochemistry .

- NMR spectroscopy :

- ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm) and amine protons (δ 5.5–6.5 ppm, broad) confirm substitution patterns.

- ¹³C NMR : Pyrimidine carbons (δ 150–170 ppm) and methoxy carbons (δ 55–60 ppm) validate connectivity .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound analogs be resolved?

Contradictions often arise from substituent positioning or assay variability :

- Case study : In pyrimidine derivatives, antimicrobial activity varies with methoxy group placement. For example, 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (7i) showed higher antifungal activity than 2-methoxyphenyl analogs due to enhanced lipophilicity .

- Methodology :

Q. What strategies optimize the selectivity of this compound in kinase inhibition assays?

- Structure-activity relationship (SAR) :

- Methoxy groups : The 4,5,6-trimethoxy configuration enhances π-π stacking with kinase ATP-binding pockets but may reduce solubility.

- Amine modification : Introducing hydrophobic groups (e.g., trifluoromethyl) at position 2 improves selectivity for kinases like EGFR .

- Experimental design :

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

- Degradation pathways : Methoxy groups are susceptible to hydrolysis under acidic/basic conditions.

- Stability assays :

- HPLC monitoring : Track degradation products (e.g., demethylated analogs) in buffers (pH 2–12) at 37°C.

- Kinetic analysis : Calculate half-life (t₁/₂) using Arrhenius plots to predict shelf-life .

Methodological Guidance for Data Interpretation

Q. How to address discrepancies between computational predictions and experimental binding data?

- Reconciliation steps :

- Force field validation : Compare docking results (AutoDock Vina) with quantum mechanical calculations (DFT) to refine charge distributions .

- Solvent effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions.

- Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Q. Designing controlled experiments to evaluate the role of methoxy groups in cellular uptake

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.